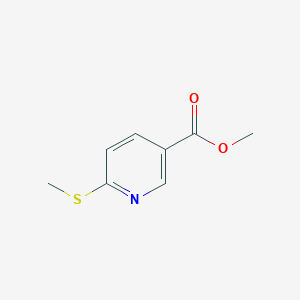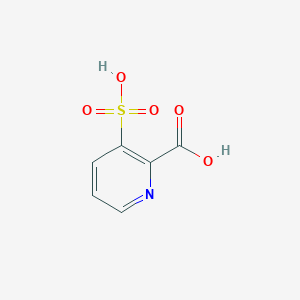
5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol, commonly known as DTT, is a chemical compound with a molecular formula of C14H10Cl2N2S. It is a potent antioxidant and reducing agent, widely used in biochemical research applications due to its ability to protect proteins from oxidation and reduce disulfide bonds.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway of 5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves the condensation of 2,4-dichlorobenzaldehyde with 2-methylphenylhydrazine to form 5-(2,4-dichlorophenyl)-2-methylphenylhydrazone, which is then cyclized with thiourea to obtain the target compound.
Starting Materials
2,4-dichlorobenzaldehyde, 2-methylphenylhydrazine, thiourea, sodium hydroxide, ethanol, wate
Reaction
Step 1: Dissolve 2,4-dichlorobenzaldehyde (1.0 equiv) and 2-methylphenylhydrazine (1.2 equiv) in ethanol and add a catalytic amount of sodium hydroxide. Stir the mixture at room temperature for 2 hours to form 5-(2,4-dichlorophenyl)-2-methylphenylhydrazone., Step 2: Add thiourea (1.2 equiv) to the reaction mixture and continue stirring at room temperature for 4 hours to cyclize the hydrazone to form 5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol., Step 3: Filter the reaction mixture and wash the solid with water to obtain the crude product. Purify the product by recrystallization from ethanol to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
DTT is widely used in biochemical research applications due to its ability to protect proteins from oxidation and reduce disulfide bonds. It is commonly used to reduce disulfide bonds in proteins prior to performing gel electrophoresis, as well as to protect proteins from oxidation during protein purification and storage. DTT is also used in the study of protein folding and structure, as well as in the synthesis of peptides and other biochemical compounds.
Wirkmechanismus
DTT acts as a reducing agent by donating electrons to disulfide bonds in proteins, which breaks the bonds and reduces the protein to its thiol form. This process can help to prevent protein aggregation and misfolding, and can also help to protect proteins from oxidation.
Biochemische Und Physiologische Effekte
DTT has been shown to have a number of biochemical and physiological effects. It has been shown to protect cells from oxidative stress, reduce inflammation, and improve insulin sensitivity. DTT has also been shown to have anti-cancer properties, as well as to improve the efficacy of certain cancer treatments.
Vorteile Und Einschränkungen Für Laborexperimente
DTT has a number of advantages for lab experiments. It is a potent reducing agent, and is relatively inexpensive and easy to use. However, DTT can be toxic to cells at high concentrations, and can also interfere with certain assays and experiments.
Zukünftige Richtungen
There are a number of future directions for research on DTT. One area of interest is the development of new and more effective reducing agents for use in biochemical research. Another area of interest is the study of the potential health benefits of DTT, particularly in the areas of cancer prevention and treatment, and the treatment of other diseases such as diabetes and Alzheimer's disease. Finally, there is also interest in the development of new applications for DTT, such as in the synthesis of new biochemical compounds and materials.
Eigenschaften
IUPAC Name |
3-(2,4-dichlorophenyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3S/c1-9-4-2-3-5-13(9)20-14(18-19-15(20)21)11-7-6-10(16)8-12(11)17/h2-8H,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIRTXDTOXJSCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354140 |
Source


|
| Record name | 5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
93677-85-1 |
Source


|
| Record name | 5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B186369.png)

![6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide](/img/structure/B186374.png)
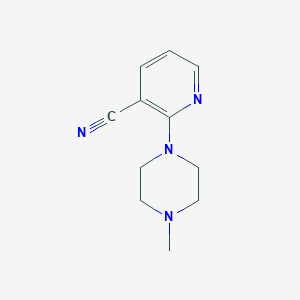
![2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid](/img/structure/B186378.png)
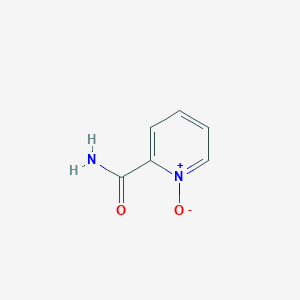
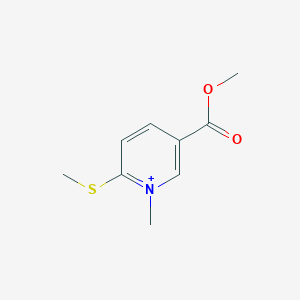
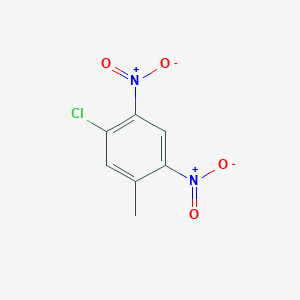
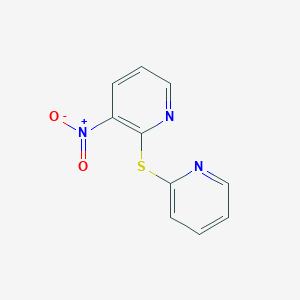
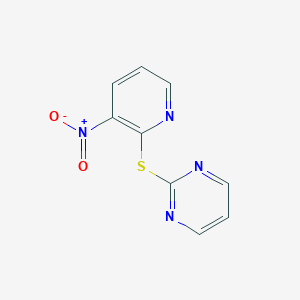
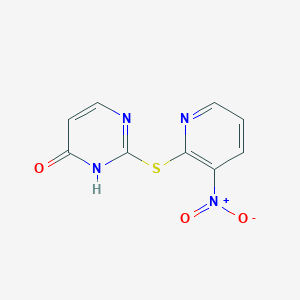
![Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B186390.png)
